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Compound of Interest

Compound Name: Brevinin-1RTa

Cat. No.: B1577857

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevinin-1RTa is a 24-amino acid antimicrobial peptide originally isolated from the skin
secretion of the Chinese sucker frog, Amolops ricketti.[1][2] It belongs to the brevinin-1 family of
peptides, which are characterized by a C-terminal cyclic heptapeptide domain, often referred to
as a "Rana box," formed by a disulfide bridge.[2][3] Brevinin-1RTa exhibits antimicrobial
activity, particularly against Gram-positive bacteria.[1] The synthesis of such peptides is crucial
for structure-activity relationship studies, development of new antimicrobial agents, and various
biomedical applications.

This document provides a detailed protocol for the chemical synthesis of Brevinin-1RTa using
Fmoc-based solid-phase peptide synthesis (SPPS). The described methodology is suitable for
producing high-purity peptide for research and preclinical development.

Amino Acid Sequence of Brevinin-1RTa: Phe-Leu-Pro-Leu-Leu-Ala-Gly-Val-Val-Ala-Asn-Phe-
Leu-Pro-GIn-lle-lle-Cys-Lys-lle-Ala-Arg-Lys-Cys[1]

Materials and Reagents

The following table summarizes the materials and reagents required for the solid-phase
synthesis of Brevinin-1RTa on a 0.1 mmol scale.
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e Supplier .
Category Item Specification Quantity
Example
) ) 100-200 mesh, ) )
) Rink Amide Sigma-Aldrich,
Resin ) ~0.6 mmol/g ) ~167 mg
MBHA Resin _ Novabiochem
loading
Standard side-
chain protection
) (Trt for Cys, Asn, ] ] ]
) ) Fmoc-L-Amino Sigma-Aldrich, 4-5 equivalents
Amino Acids ) GIn; Pbf for Arg; )
Acids Bachem per coupling
Boc for Lys;
OtBu for Asp,
Glu if present)
N,N-
: . Peptide : —_—
Solvents Dimethylformami ] Fisher Scientific ~2L
synthesis grade
de (DMF)
Dichloromethane ) o
ACS grade Fisher Scientific ~500 mL
(DCM)
Diethyl Ether Anhydrous Fisher Scientific ~500 mL

Coupling 4-5 equivalents
HBTU (or HATU) )
Reagents per coupling
N,N- .
N ] ) 8-10 equivalents
Diisopropylethyla  Reagent grade Sigma-Aldrich )
. per coupling
mine (DIEA)
Deprotection o ) ] )
Piperidine Reagent grade Sigma-Aldrich 20% (v/v) in DMF
Reagent
Cleavage Trifluoroacetic ) )
) ] Reagent grade Sigma-Aldrich ~10 mL
Cocktail Acid (TFA)
Triisopropylsilan . )
Reagent grade Sigma-Aldrich 0.25 mL
e (TIS)
1,2-Ethanedithiol ] )
Reagent grade Sigma-Aldrich 0.25 mL

(EDT)
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Water Deionized 0.25 mL
o Acetonitrile ) S
Purification HPLC grade Fisher Scientific As needed
(ACN)
Water HPLC grade Fisher Scientific As needed
Trifluoroacetic ) S As needed (for
] HPLC grade Fisher Scientific ]
Acid (TFA) mobile phase)
Solid-Phase

] ] Automated or
Equipment Peptide 1
Manual Vessel

Synthesizer
HPLC System .
) C18 column Waters, Agilent 1
(Preparative)
N Labconco, SP
Lyophilizer o
Scientific
Mass MALDI-TOF or
Bruker, Sciex 1
Spectrometer ESI

Experimental Protocol

This protocol outlines the manual synthesis of Brevinin-1RTa. The steps can be adapted for an
automated synthesizer.

Resin Preparation

o Weigh approximately 167 mg of Rink Amide resin (0.1 mmol scale based on ~0.6 mmol/g
loading) and place it into a peptide synthesis vessel.

e Add 5 mL of DMF to the resin and allow it to swell for at least 1 hour at room temperature
with gentle agitation.

e Drain the DMF.

Fmoc-Group Removal (Deprotection)
e Add 5 mL of 20% piperidine in DMF to the swollen resin.
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Agitate the mixture for 3 minutes at room temperature.

Drain the solution.

Add another 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes.

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

Amino Acid Coupling Cycle (Repeated for each amino
acid)

This cycle starts with the C-terminal amino acid (Cysteine) and proceeds to the N-terminal
(Phenylalanine).

e Amino Acid Activation: In a separate vial, dissolve 4-5 equivalents of the Fmoc-amino acid
and 4-5 equivalents of HBTU (or HATU) in a minimal amount of DMF. Add 8-10 equivalents
of DIEA. Allow the mixture to pre-activate for 1-2 minutes.

e Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture
for 1-2 hours at room temperature.

e Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (2 x
5 mL) to remove excess reagents and by-products.

e Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling
reaction (absence of free primary amines). If the test is positive (blue beads), repeat the
coupling step.

e Return to Deprotection: Proceed to the next Fmoc-group removal step to continue elongating
the peptide chain.

Final Deprotection

After coupling the final amino acid (Fmoc-Phe-OH), perform one last Fmoc-group removal step
as described in section 2.

Cleavage and Side-Chain Deprotection
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e Wash the fully assembled peptide-resin with DCM (5 x 5 mL) and dry it under a stream of
nitrogen or in a vacuum desiccator for at least 30 minutes.

e Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water. For peptides containing
Cysteine, the addition of 2.5% EDT is recommended to act as a scavenger and prevent side
reactions. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT in a ratio of
82.5:5:5:5:2.5). A simpler and less odorous alternative for most sequences is
TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5).

e Add 10 mL of the freshly prepared cleavage cocktail to the dried resin.
o Agitate the mixture at room temperature for 2-3 hours.

« Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge
tube.

o Precipitate the crude peptide by adding the TFA solution to 40-50 mL of cold diethyl ether.

o Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two
more times.

e Dry the crude peptide pellet under vacuum.

Peptide Purification and Characterization

 Purification: Dissolve the crude peptide in a minimal amount of Buffer A (e.g., 0.1% TFAin
water) and purify using a preparative reverse-phase HPLC (RP-HPLC) system with a C18
column. A typical gradient is from 5% to 65% Buffer B (e.g., 0.1% TFA in acetonitrile) over 60
minutes. Collect fractions and analyze them by analytical HPLC.

» Characterization: Pool the fractions containing the pure peptide (typically >95% purity) and
confirm the molecular weight using MALDI-TOF or ESI mass spectrometry. The theoretical
mass of the linear, reduced Brevinin-1RTa should be calculated and compared with the
experimental result.

o Lyophilization: Freeze the pure fractions and lyophilize to obtain the final peptide as a white,
fluffy powder.
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Disulfide Bridge Formation (Rana Box Cyclization)
To form the intramolecular disulfide bridge between Cys18 and Cys24:
» Dissolve the purified linear peptide in a dilute aqueous buffer (e.g., 0.1 M ammonium

bicarbonate, pH 8.0-8.5) at a low concentration (0.1-0.5 mg/mL) to favor intramolecular over

intermolecular reactions.

 Stir the solution gently, open to the air, for 24-48 hours. The oxidation can be monitored by
analytical HPLC and mass spectrometry (a decrease of 2 Da in molecular weight indicates
disulfide bond formation).

e Once the reaction is complete, lyophilize the solution to remove the buffer. The cyclized
peptide can be further purified by RP-HPLC if necessary.

Workflow and Pathway Diagrams

Caption: Fmoc-SPPS workflow for Brevinin-1RTa synthesis.

Quantitative Data Summary

The following table presents typical quantitative data expected from the synthesis of a 24-
amino acid peptide like Brevinin-1RTa. Actual results may vary based on the specific
sequence, coupling efficiency, and purification process.

Parameter Typical Value Method of Determination
Synthesis Scale 0.1 mmol Resin Loading Calculation
Crude Peptide Yield 60 - 85% Gravimetric (after precipitation)
Purity (Crude) 40 - 70% Analytical RP-HPLC

Gravimetric (after

Purified Peptide Yield 15 - 40%

lyophilization)
Purity (Final) > 95% Analytical RP-HPLC
Molecular Weight (Linear) ~2580.2 Da (Calculated) MALDI-TOF / ESI-MS
Molecular Weight (Cyclized) ~2578.2 Da (Calculated) MALDI-TOF / ESI-MS
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1577857?utm_src=pdf-custom-synthesis
https://www.novoprolabs.com/p/brevinin-1rta-306212.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7123920/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7123920/
https://www.mdpi.com/2072-6651/12/8/484
https://www.benchchem.com/product/b1577857#brevinin-1rta-solid-phase-peptide-synthesis-protocol
https://www.benchchem.com/product/b1577857#brevinin-1rta-solid-phase-peptide-synthesis-protocol
https://www.benchchem.com/product/b1577857#brevinin-1rta-solid-phase-peptide-synthesis-protocol
https://www.benchchem.com/product/b1577857#brevinin-1rta-solid-phase-peptide-synthesis-protocol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1577857?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
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and industry.

Contact
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